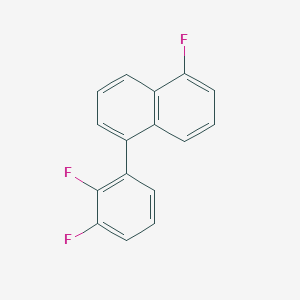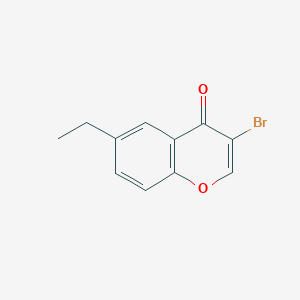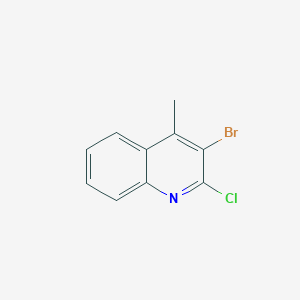
Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: is an organofluorine compound that features a pyrrole ring substituted with a perfluoroethyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable perfluoroalkylating agent.
Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carbinol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may also serve as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In chemical reactions, the perfluoroethyl group can stabilize reactive intermediates, influencing the reaction pathway and product distribution. In biological systems, the fluorinated group can enhance the compound’s interaction with biological targets, potentially leading to increased efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.
Methyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and resistance to metabolic degradation. This makes it particularly valuable in applications where stability and specific interactions are crucial.
Propriétés
Formule moléculaire |
C9H8F5NO2 |
|---|---|
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
ethyl 4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H8F5NO2/c1-2-17-7(16)6-3-5(4-15-6)8(10,11)9(12,13)14/h3-4,15H,2H2,1H3 |
Clé InChI |
VLESPHFHZXFBSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


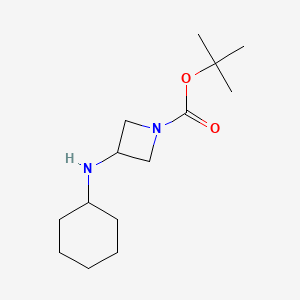
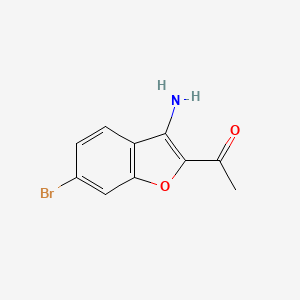
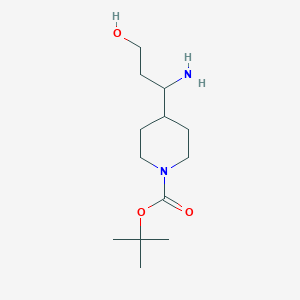


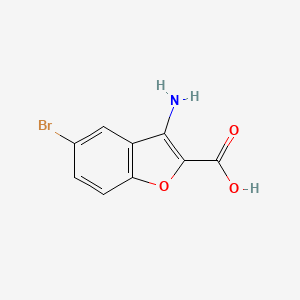

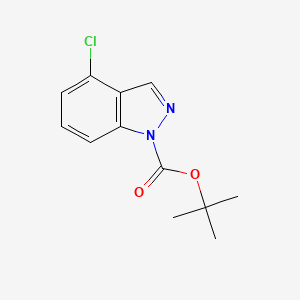
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
